2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one
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Overview
Description
2’-Deoxyguanosine-5’-diphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a guanine base attached to a deoxyribose sugar, which is further linked to a diphosphate group. This compound is essential in the synthesis and repair of DNA, making it a valuable tool in molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-5’-diphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the diphosphate group.
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-hydroxy-2’-deoxyguanosine-5’-diphosphate.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of 2’-deoxyguanosine, which are used in different biochemical assays and research applications.
Scientific Research Applications
2’-Deoxyguanosine-5’-diphosphate trisodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some of its applications include:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of DNA polymerases and other enzymes involved in nucleotide metabolism.
Biology: It serves as a building block in the synthesis of DNA during replication and repair processes.
Medicine: It is used in diagnostic assays and therapeutic research to understand genetic diseases and develop treatments.
Industry: It is employed in the production of nucleic acid-based products and as a standard in quality control assays for nucleotide purity and concentration.
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves its incorporation into DNA by DNA polymerases during replication and repair. It acts as a substrate for these enzymes, facilitating the addition of guanine bases to the growing DNA strand. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism, which recognize and utilize this compound in their catalytic activities.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-5’-diphosphate trisodium salt
- 2’-Deoxycytidine-5’-diphosphate trisodium salt
- 2’-Deoxythymidine-5’-diphosphate trisodium salt
Uniqueness
2’-Deoxyguanosine-5’-diphosphate trisodium salt is unique due to its specific role in incorporating guanine bases into DNA. Compared to other deoxynucleotide diphosphates, it has distinct interactions with DNA polymerases and other enzymes, making it essential for studying guanine-specific processes in DNA synthesis and repair.
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGWCTVFSRMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869376 |
Source
|
Record name | 2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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